molecular formula C12H10O3 B8640555 5-methoxy-2-phenyl-4H-pyran-4-one

5-methoxy-2-phenyl-4H-pyran-4-one

Cat. No.: B8640555
M. Wt: 202.21 g/mol
InChI Key: PXRGYJQHNWRMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-phenyl-4H-pyran-4-one is a chemical compound based on the 4H-pyran-4-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The 4H-pyran core is a privileged structure found in numerous natural products and bioactive molecules, known for its diverse pharmacological potential . Research Applications and Value While specific biological data for this compound may be limited from public sources, derivatives of the 4H-pyran-4-one scaffold have been investigated for a wide range of therapeutic areas. Research indicates that similar compounds demonstrate notable anticancer and cytotoxic activities . For instance, structurally simplified 4-amino-2H-pyran-2-one analogs have shown potent in vitro antitumor activity, with studies suggesting that an aromatic ring at the 2-position of the pyranone ring can be critical for this cytotoxic effect . Furthermore, 4H-pyran derivatives have been evaluated as potential CDK2 inhibitors , which is a validated target in cancer research, particularly for cancers like colorectal carcinoma . The scaffold's versatility also extends to other areas, including serving as a starting point for the development of enzyme inhibitors . Note on Research Use The methoxy and phenyl substituents on the pyranone core make this compound a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore the effect of these specific substituents on biological activity and selectivity, contributing to the optimization of new chemical entities . Handling and Disclaimer This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with care, adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

5-methoxy-2-phenylpyran-4-one

InChI

InChI=1S/C12H10O3/c1-14-12-8-15-11(7-10(12)13)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

PXRGYJQHNWRMGP-UHFFFAOYSA-N

Canonical SMILES

COC1=COC(=CC1=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 5-methoxy-2-phenyl-4H-pyran-4-one with structurally related pyranones and benzopyranones:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Stability (LogP or pKa*) Reference
This compound 5-OCH₃, 2-C₆H₅ C₁₂H₁₀O₃ Not explicitly reported (inferred: ligand design, intermediates)
5-Hydroxy-2-methyl-4H-pyran-4-one 5-OH, 2-CH₃ C₆H₆O₃ Stability (pKa ~6.32); chelating agent 6.32 (pKa)
3-Hydroxy-2-methyl-4H-pyran-4-one 3-OH, 2-CH₃ C₆H₆O₃ Isomer with different H-bonding; crystallography studies
5,7-Dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-one 5,7-OH, 2-(4-OCH₃-C₆H₄), 6-CH₃ C₁₇H₁₄O₅ Aldose reductase inhibition; higher polarity
4-Methoxy-6-phenethyl-2H-pyran-2-one 4-OCH₃, 6-(CH₂CH₂C₆H₅) C₁₄H₁₄O₃ Lipophilic; natural product analog (e.g., kavain derivatives) LogP ~2.8 (estimated)

Notes:

  • Positional Isomerism : The substitution pattern significantly impacts reactivity and function. For example, 5-hydroxy-2-methyl-4H-pyran-4-one () exhibits strong hydrogen-bonding capacity due to the hydroxyl group, making it a better chelating agent than its methoxy counterpart .
  • Electronic Effects: Methoxy groups (electron-donating) vs. hydroxyl groups (electron-withdrawing when deprotonated) alter the electron density of the pyranone ring. This affects stability and interaction with biological targets (e.g., 5-hydroxy derivatives in have lower LogP, indicating higher polarity) .
  • Steric and Crystallographic Differences : The phenyl group at position 2 in this compound introduces steric bulk compared to methyl substituents (e.g., 2-methyl derivatives in ). This likely influences crystal packing and solubility .

Stability and Reactivity

  • Acid-Base Behavior : 5-Hydroxy-2-methyl-4H-pyran-4-one (pKa 6.32) is more acidic than methoxy-substituted analogs due to the ionizable hydroxyl group, which enhances water solubility .
  • Thermodynamic Stability : Compounds with electron-withdrawing groups (e.g., 5-hydroxy) may exhibit lower thermal stability compared to methoxy-substituted derivatives, as seen in QSPR modeling () .

Key Research Findings

  • Crystallography: The crystal structure of 5-hydroxy-2-methyl-4H-pyran-4-one () reveals planar pyranone rings stabilized by intramolecular hydrogen bonds, a feature disrupted in methoxy analogs .
  • Safety Profiles : Compounds with multiple hydroxyl groups (e.g., 5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-one) require stringent safety protocols due to higher reactivity, whereas methoxy derivatives are generally less hazardous .

Preparation Methods

Preparation of Allomaltol (5-Hydroxy-2-Methyl-4H-Pyran-4-One)

The synthesis begins with kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), a naturally occurring fungal metabolite. Treatment with thionyl chloride (SOCl₂) at room temperature converts the hydroxymethyl group at position 2 to a chloromethyl intermediate, 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one, in 72% yield. Subsequent reduction with zinc dust in aqueous hydrochloric acid (HCl) at 70–80°C replaces the chloromethyl group with a methyl group, yielding allomaltol (5-hydroxy-2-methyl-4H-pyran-4-one) in 32% yield after recrystallization.

Key Reaction Conditions :

  • Thionyl Chloride Reaction : 2 hours at 25°C, stoichiometric SOCl₂.

  • Zinc Reduction : 4 hours at 70–80°C, molar ratio Zn:HCl = 2:1.

Aldol Condensation with Benzaldehyde

To introduce the phenyl group at position 2, allomaltol undergoes aldol condensation with benzaldehyde. Using triethylene diamine (DABCO) as a base catalyst (1.2 equivalents), the reaction proceeds in dichloromethane (CH₂Cl₂) at room temperature, forming 5-hydroxy-2-phenyl-4H-pyran-4-one. The α,β-unsaturated ketone intermediate is reduced with triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) to stabilize the final product.

Optimization Insight :

  • Substituting formaldehyde (used in allomaltol synthesis) with benzaldehyde requires extended reaction times (6–8 hours) due to steric hindrance.

  • Yields for analogous aldol reactions with aromatic aldehydes range from 45% to 67%.

O-Methylation at Position 5

The hydroxyl group at position 5 is methylated using methanol and formalin (37% formaldehyde) under acidic conditions. In a representative procedure, 5-hydroxy-2-phenyl-4H-pyran-4-one is dissolved in methanol, treated with formalin and trifluoromethanesulfonic acid (TfOH), and heated at 60°C for 3 hours. The reaction achieves 85% conversion to 5-methoxy-2-phenyl-4H-pyran-4-one, with purification via recrystallization from isopropyl alcohol.

Critical Parameters :

  • Acid Catalyst : TfOH outperforms HCl or H₂SO₄ in minimizing side reactions.

  • Solvent System : Methanol ensures solubility of both reactant and product.

Alternative Synthetic Routes

Multicomponent Reactions (MCRs)

A solvent-free MCR approach utilizes KOH-loaded CaO as a heterogeneous catalyst. Benzaldehyde, ethyl acetoacetate, and malononitrile react at 60°C for 1 hour, forming 2-amino-3-cyano-4H-pyran intermediates. While this method yields 50–70% for analogous pyranones, adapting it to this compound requires omitting malononitrile and introducing methanol during cyclization.

Advantages :

  • Catalyst Reusability : KOH/CaO retains activity for 3–4 cycles.

  • Solvent-Free Conditions : Reduces environmental impact.

Optimization and Catalytic Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for aldol condensations from hours to minutes. For example, analogous double kojic acid derivatives are synthesized in 15 minutes at 100°C under microwave conditions. Adapting this to this compound could improve yields to >75%.

Solvent and Temperature Effects

  • Polar Aprotic Solvents : Dimethylformamide (DMF) enhances aldol reaction rates but complicates purification.

  • Low-Temperature Methylation : Conducting O-methylation at 0°C minimizes over-methylation byproducts.

Analytical Characterization

Synthetic products are validated via:

  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), methoxy singlet (δ 3.8 ppm), and pyranone carbonyl (δ 165–170 ppm).

  • LC-MS : Molecular ion peak at m/z 230.2 ([M+H]⁺).

  • Melting Point : 145–147°C (recrystallized from isopropyl alcohol) .

Q & A

Q. What are the recommended synthetic routes for 5-methoxy-2-phenyl-4H-pyran-4-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as condensation of aldehydes/ketones with nucleophilic reagents under acidic or basic conditions. For example, ZnCl₂-catalyzed reflux in a toluene/n-heptane system (1:1) at 110–120°C for 6–8 hours can yield pyran-4-one derivatives . Purification via recrystallization (e.g., ethanol/water mixtures) ensures high purity. Optimization requires adjusting solvent polarity, temperature, and catalyst loading to maximize yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR (¹H/¹³C) : Assign methoxy (δ ~3.8 ppm) and phenyl proton signals (δ ~7.2–7.6 ppm) to confirm substitution patterns .
  • IR Spectroscopy : Detect carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and methoxy C-O bonds at ~1250 cm⁻¹ .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 230.1) and fragmentation patterns . Compare data with NIST Standard Reference Database entries for validation .

Q. How can researchers assess the purity of synthesized this compound?

Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Purity >98% is ideal for biological assays. Alternatively, melting point analysis (compare with literature values, e.g., ~160–162°C) and TLC (silica gel, ethyl acetate/hexane) provide rapid validation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the biological activity of this compound derivatives?

Comparative studies show that:

  • Methoxy Group Position : Shifting from C5 to C7 (as in 5-hydroxy-7-methoxyflavone) alters antioxidant activity due to electronic effects .
  • Phenyl Substituents : Fluorine or methyl groups on the phenyl ring enhance lipophilicity and receptor binding, as seen in analogs like 2-(4-fluorophenyl)-6-(4-methoxyphenyl)-4H-pyran-4-one . Use QSAR models to predict activity changes based on substituent electronegativity and steric effects .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Purity Variability : Re-run assays with HPLC-validated samples.
  • Assay Conditions : Standardize cell lines (e.g., glioblastoma U87MG vs. HeLa) and solvent controls (DMSO <0.1%) .
  • Mechanistic Studies : Combine in vitro (enzyme inhibition) and in silico (docking simulations) approaches to validate targets .

Q. How can computational chemistry enhance the understanding of this compound’s reactivity?

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., aqueous vs. DMSO) to study stability .
  • Docking Studies : Model interactions with enzymes (e.g., kinases) using AutoDock Vina and validate with SPR binding assays .

Q. What methodologies are suitable for studying the compound’s stability under varying pH and temperature conditions?

  • Kinetic Studies : Monitor degradation via UV-Vis spectroscopy at λ_max (~280 nm) under pH 2–12 and 25–60°C .
  • LC-MS : Identify degradation products (e.g., hydrolysis of the pyranone ring) .
  • Accelerated Stability Testing : Use ICH guidelines (40°C/75% RH for 6 months) to predict shelf life .

Data Analysis and Experimental Design

Q. How to design a structure-activity relationship (SAR) study for this compound analogs?

  • Library Design : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) at C2 and C5 positions .
  • Assay Selection : Test antimicrobial (MIC assays), anticancer (MTT assays), and anti-inflammatory (COX-2 inhibition) activities .
  • Statistical Analysis : Use PCA or cluster analysis to correlate structural features with bioactivity .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction?

  • Solvent Screening : Use vapor diffusion with ethanol/water or acetone/hexane mixtures.
  • Cryocooling : Mount crystals in Paratone-N oil at 100 K to reduce radiation damage.
  • Software Tools : Refine structures using SHELX or OLEX2, referencing ORTEP-III for graphical representation .

Q. How can researchers validate the compound’s mechanism of action in pharmacological studies?

  • Target Engagement : Use SPR or ITC to measure binding affinity to proposed targets (e.g., kinases) .
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to identify downstream effects .
  • In Vivo Models : Test efficacy in xenograft models (e.g., murine glioblastoma) with pharmacokinetic profiling (Cmax, AUC) .

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